Idebenone

Catalog No.
S530399
CAS No.
58186-27-9
M.F
C19H30O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idebenone

CAS Number

58186-27-9

Product Name

Idebenone

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3

InChI Key

JGPMMRGNQUBGND-UHFFFAOYSA-N

SMILES

Array

solubility

methanol: 50 mg/mL, clear to slightly hazy

Synonyms

CV 2619, CV-2619, hydroxydecyl ubiquinone, idebenone, noben, Raxone

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO

The exact mass of the compound Idebenone is 338.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as methanol: 50 mg/mL, clear to slightly hazy. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759228. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Psychoanaleptics, Other psychostimulants and nootropics -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Idebenone (CAS 58186-27-9) is a synthetic, short-chain benzoquinone structurally related to Coenzyme Q10 (ubiquinone), engineered specifically to overcome the severe physical and pharmacokinetic limitations of endogenous long-chain quinones. Featuring a truncated 10-carbon hydroxydecyl side chain instead of a 50-carbon isoprene tail, Idebenone presents a significantly lower molecular weight (338.44 g/mol) and optimized lipophilicity[1]. For procurement professionals and formulation scientists, this structural modification translates directly into superior processability, enhanced stability in lipid-based nanocarriers, and the ability to cross biological barriers—such as the stratum corneum and the blood-brain barrier—without the need for complex lipoprotein transport systems. Consequently, Idebenone serves as a high-value active pharmaceutical ingredient (API) and biochemical standard in neuroprotective research, mitochondrial dysfunction assays, and advanced cosmeceutical manufacturing [2].

Substituting Idebenone with natural Coenzyme Q10 or other generic antioxidants fundamentally compromises formulation viability and assay performance. CoQ10 possesses extreme hydrophobicity (LogP > 20) and a large molecular size that severely bottlenecks cellular uptake, aqueous dispersion, and transdermal penetration, rendering it ineffective in many topical and targeted neurological applications [1]. Biochemically, generic substitution fails because long-chain ubiquinones cannot utilize cytosolic NAD(P)H:quinone oxidoreductases (NQO1/NQO2). When mitochondrial Complex I is impaired, CoQ10 is unable to restore ATP production, whereas Idebenone acts as a specific substrate for these cytosolic enzymes, creating a unique redox shuttle that bypasses the mitochondrial defect[2]. Therefore, replacing Idebenone with standard CoQ10 in mitochondrial rescue models or high-penetration topical formulations will result in target failure and poor bioavailability.

Membrane Permeability and Formulation Compatibility

The structural truncation of Idebenone drastically alters its partition coefficient compared to native ubiquinone. Idebenone features a LogP of approximately 3.49, strictly adhering to Lipinski's Rule of Five, whereas CoQ10 exhibits extreme lipophilicity with a LogP of ~20.9. In in vitro endothelial models, this translates to Idebenone demonstrating a 280-fold greater apical-to-basal (blood-to-brain) permeability (Papp) than CoQ10[1].

Evidence DimensionBlood-Brain Barrier Permeability (Papp) and Partition Coefficient (LogP)
Target Compound DataIdebenone: LogP ~3.49; 280x higher Papp (A to B direction)
Comparator Or BaselineCoQ10: LogP ~20.9; baseline Papp
Quantified Difference280-fold increase in membrane permeability for Idebenone.
ConditionsPrimary porcine brain endothelial cell (PBEC) model of the BBB.

This optimized LogP allows formulators to achieve direct barrier penetration without relying on complex, costly liposomal or lipoprotein carrier systems required for CoQ10.

Cytosolic-Mitochondrial Redox Shuttling (Complex I Bypass)

Idebenone is uniquely capable of bypassing mitochondrial Complex I deficiencies by acting as a substrate for cytosolic NQO1 and NQO2 enzymes. In cellular assays where Complex I is impaired (e.g., via rotenone), Idebenone successfully shuttles electrons from cytosolic NAD(P)H directly to mitochondrial Complex III, partially restoring cellular ATP levels. In contrast, CoQ10 is not a substrate for NQO1/NQO2 and fails to restore ATP under identical conditions [1].

Evidence DimensionATP level restoration under Complex I impairment
Target Compound DataIdebenone: Restores ATP via NQO1-dependent redox cycling
Comparator Or BaselineCoQ10: 0% ATP restoration
Quantified DifferenceAbsolute functional divergence; Idebenone bypasses Complex I while CoQ10 cannot.
ConditionsHepG2 cells and isolated mouse hepatocytes treated with Complex I inhibitors.

This specific redox cycling capability makes Idebenone the mandatory choice for drug development and in vitro models targeting Leber's hereditary optic neuropathy (LHON) and other Complex I-deficient mitochondrial diseases.

Antioxidant Potency and API Dosing Efficiency

Idebenone's modified structure provides a vastly superior free-radical scavenging capacity compared to traditional cosmetic antioxidants. Idebenone exhibits an Oxygen Radical Absorbance Capacity (ORAC) of approximately 185,000 units, which is over 150 times greater than the ~1,200 units standardly observed for Vitamin E. Furthermore, it achieves equivalent neutralization of reactive oxygen species (ROS) at concentrations up to 100 times lower than native CoQ10 [1].

Evidence DimensionAntioxidant Capacity (ORAC) and Effective Concentration
Target Compound DataIdebenone: ORAC ~185,000 units; effective at 100x lower concentrations than CoQ10
Comparator Or BaselineVitamin E: ORAC ~1,200 units / CoQ10: Baseline effective concentration
Quantified Difference>150-fold higher ORAC than Vitamin E; 100-fold greater concentration efficiency than CoQ10.
ConditionsStandardized in vitro ORAC assays and ROS neutralization models.

Allows manufacturers to drastically reduce the required API concentration in topical formulations, lowering material costs while preventing the phase-separation issues common with high-dose lipophilic antioxidants.

Advanced Cosmeceutical and Topical Formulations

Due to its LogP of 3.49 and exceptionally high ORAC value, Idebenone is the preferred API for premium anti-aging and photoprotective skin creams. Unlike CoQ10, which struggles to penetrate the stratum corneum, Idebenone can be efficiently loaded into nanostructured lipid carriers (NLCs) or nanoemulsions, maintaining >90% chemical stability over 180 days while delivering potent ROS neutralization at low micromolar concentrations[1].

Mitochondrial Encephalomyopathy Drug Development

Idebenone is a critical compound in the research and treatment formulation of mitochondrial diseases characterized by Complex I deficiency, such as Leber's hereditary optic neuropathy (LHON) and Friedreich's ataxia. Its unique ability to act as an NQO1 substrate allows it to bypass defective mitochondrial machinery and restore ATP—a mechanistic pathway entirely inaccessible to generic CoQ10 [2].

Ferroptosis and Lipid Peroxidation Assays

In in vitro screening environments, Idebenone serves as a highly reliable positive control or active agent for inhibiting lipid peroxidation and ferroptosis. Because it directly neutralizes lipid peroxyl radicals without requiring complex delivery vehicles, it provides cleaner, more reproducible assay readouts compared to highly hydrophobic long-chain quinones that often precipitate in aqueous media [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

338.20932405 Da

Monoisotopic Mass

338.20932405 Da

Heavy Atom Count

24

Appearance

Orange Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HB6PN45W4J

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Idebenone is indicated for use by the European Medicines Agency (EMA) for the treatment of visual impairment in adolescent and adult patients with Leber’s Hereditary Optic Neuropathy (LHON). It is not currently approved for use by either the Food and Drug Administration (USA) or Health Canada.
Raxone is indicated for the treatment of visual impairment in adolescent and adult patients with Leber's Hereditary Optic Neuropathy (LHON).
Treatment of Friedreich’s Ataxia

MeSH Pharmacological Classification

Antioxidants

ATC Code

N06BX13
N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX13 - Idebenone

Mechanism of Action

Idebenone is a synthetic analogue of ubiquinone (also known as Coenzyme Q10), a vital cell antioxidant and essential component of the Electron Transport Chain (ETC). It has been proposed that by interacting with the ETC, idebenone increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. More specifically, idebenone is thought to transfer electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation.

Pictograms

Irritant

Irritant

Other CAS

58186-27-9

Absorption Distribution and Excretion

After oral administration, idebenone is rapidly absorbed. On repeat dosing, maximum plasma concentrations of idebenone are reached on average within 1 hour (median 0.67 h range: 0.33-2.00 h). Food increases the bioavailability of idebenone by approximately 5-7-fold and i therefore should always be administered with food.
The main route of elimination is metabolism, with the majority of dose excreted via the kidneys as metabolites. After a single or repeated oral dose of 750 mg of idebenone, QS4+QS4-C were the most prominent idebenone-derived metabolites in urine, representing on average between 49.3% and 68.3% of the total administered dose. QS6+QS6 represented 6.45% to 9.46%, whereas QS10+QS10-C and IDE+IDE-C were close to 1% or below.
Experimental data have shown that idebenone passes the blood-brain barrier and is distributed at significant concentrations in cerebral tissue. Following oral administration pharmacologically relevant concentrations of idebenone are detectable in the aqueous humor of the eye.

Metabolism Metabolites

Metabolism occurs by means of oxidative shortening of the side chain and by reduction of the quinone ring and conjugation to glucuronides and sulphates. Idebenone shows a high first pass metabolism resulting in conjugates of idebenone (glucuronides and sulphates (IDE-C)) and the Phase I metabolites QS10, QS6, and QS4 as well as their corresponding Phase II metabolites (glucuronides and sulphates (QS10+QS10-C, QS6+QS6-C, QS4+QS4-C)). The main metabolites in plasma are IDE-C and QS4+QS4-C.

Wikipedia

Idebenone

Use Classification

Human drugs -> Orphan -> Other psychostimulants and nootropics, Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Orphan -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

CHMP Assessment Report for Sovrima (PDF) (Report). European Medicines Agency. 20 November 2008. pp. 6, 9–11, 67f.

Clinical trial number NCT00229632 for "Idebenone to Treat Friedreich's Ataxia" at ClinicalTrials.gov

Clinical trial number NCT00654784 for "Efficacy and Tolerability of Idebenone in Boys With Cardiac Dysfunction Associated With Duchenne Muscular Dystrophy (DELPHI)" at ClinicalTrials.gov

"Raxone". www.ema.europa.eu. Retrieved 12 July 2019.

Liu XJ, Wu WT (November 1999). "Effects of ligustrazine, tanshinone II A, ubiquinone, and idebenone on mouse water maze performance". Zhongguo Yao Li Xue Bao = Acta Pharmacologica Sinica. 20 (11): 987–990. PMID 11270979.

Schaffler K, Hadler D, Stark M (July 1998). "Dose-effect relationship of idebenone in an experimental cerebral deficit model. Pilot study in healthy young volunteers with piracetam as reference drug". Arzneimittel-Forschung. 48 (7): 720–726. PMID 9706371.

Gutzmann H, Kühl KP, Hadler D, Rapp MA (January 2002). "Safety and efficacy of idebenone versus tacrine in patients with Alzheimer's disease: results of a randomized, double-blind, parallel-group multicenter study". Pharmacopsychiatry. 35 (1): 12–18. doi:10.1055/s-2002-19833. PMID 11819153.

Parnetti L, Senin U, Mecocci P (May 1997). "Cognitive enhancement therapy for Alzheimer's disease. The way forward". Drugs. 53 (5): 752–768. doi:10.2165/00003495-199753050-00003. PMID 9129864. S2CID 46987059.

Di Prospero NA, Baker A, Jeffries N, Fischbeck KH (October 2007). "Neurological effects of high-dose idebenone in patients with Friedreich's ataxia: a randomised, placebo-controlled trial". The Lancet. Neurology. 6 (10): 878–886. doi:10.1016/S1474-4422(07)70220-X. PMID 17826341. S2CID 24749816.

Tonon C, Lodi R (September 2008). "Idebenone in Friedreich's ataxia". Expert Opinion on Pharmacotherapy. 9 (13): 2327–2337. doi:10.1517/14656566.9.13.2327. PMID 18710357. S2CID 73285881.

Buyse G, Mertens L, Di Salvo G, Matthijs I, Weidemann F, Eyskens B, et al. (May 2003). "Idebenone treatment in Friedreich's ataxia: neurological, cardiac, and biochemical monitoring". Neurology. 60 (10): 1679–1681. doi:10.1212/01.wnl.0000068549.52812.0f. PMID 12771265. S2CID 36556782.

"Heath Canada Fact Sheet - Catena". Archived from the original on 19 June 2014.

Voluntary Withdrawal of Catena from the Canadian Market

Margaret Wahl for Quest Magazine, MAY 28, 2010. FA Research: Idebenone Strikes Out Again

NINDS Fact Sheet

Klopstock T, Yu-Wai-Man P, Dimitriadis K, Rouleau J, Heck S, Bailie M, et al. (September 2011). "A randomized placebo-controlled trial of idebenone in Leber's hereditary optic neuropathy". Brain. 134 (Pt 9): 2677–2686. doi:10.1093/brain/awr170. PMC 3170530. PMID 21788663.

Staff (26 July 2011). "Santhera publishes pivotal trial results of idebenone and goes for EU approval". European Biotechnology News. Archived from the original on 2013-02-17.

Buyse GM, Van der Mieren G, Erb M, D'hooge J, Herijgers P, Verbeken E, et al. (January 2009). "Long-term blinded placebo-controlled study of SNT-MC17/idebenone in the dystrophin deficient mdx mouse: cardiac protection and improved exercise performance". European Heart Journal. 30 (1): 116–124. doi:10.1093/eurheartj/ehn406. PMC 2639086. PMID 18784063.

Clinical trial number NCT01027884 for "Phase III Study of Idebenone in Duchenne Muscular Dystrophy (DMD) (DELOS)" at ClinicalTrials.gov

Clinical trial number NCT00887562 for "Study of Idebenone in the Treatment of Mitochondrial Encephalopathy Lactic Acidosis & Stroke-like Episodes (MELAS)" at ClinicalTrials.gov

Clinical trial number NCT00950248 for "Double Blind Placebo-Controlled Phase I/II Clinical Trial of Idebenone in Patients With Primary Progressive Multiple Sclerosis (IPPoMS)" at ClinicalTrials.gov

McFarthing K, Rafaloff G, Baptista M, Mursaleen L, Fuest R, Wyse RK, Stott SR (2022). "Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2022 Update". Journal of Parkinson's Disease. 12 (4): 1073–1082. doi:10.3233/JPD-229002. PMC 9198738. PMID 35527571.

McDaniel DH, Neudecker BA, DiNardo JC, Lewis JA, Maibach HI (September 2005). "Clinical efficacy assessment in photodamaged skin of 0.5% and 1.0% idebenone". Journal of Cosmetic Dermatology. 4 (3): 167–173. doi:10.1111/j.1473-2165.2005.00305.x. PMID 17129261. S2CID 2394666.

Suno M, Nagaoka A (May 1988). "[Effect of idebenone and various nootropic drugs on lipid peroxidation in rat brain homogenate in the presence of succinate]". Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica (in Japanese). 91 (5): 295–299. doi:10.1254/fpj.91.295. PMID 3410376.

Explore Compound Types